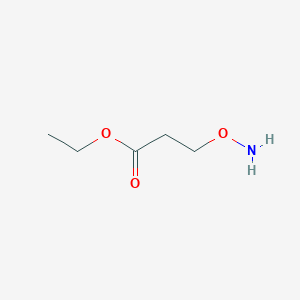
Ethyl 3-(aminooxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(aminooxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-(aminooxy)propanoate can be synthesized through the reaction of ethyl acrylate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(aminooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 3-(hydroxy)propanoate.
Substitution: Formation of substituted aminooxy derivatives.
Applications De Recherche Scientifique
Ethyl 3-(aminooxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 3-(aminooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Ethyl 3-(aminooxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(hydroxy)propanoate: Lacks the aminooxy group, making it less reactive in certain biochemical applications.
Ethyl 3-(nitrooxy)propanoate: Contains a nitrooxy group instead of an aminooxy group, leading to different reactivity and applications.
Ethyl 3-(thioloxy)propanoate: Contains a thioloxy group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its aminooxy functional group, which provides distinct reactivity and makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
ethyl 3-aminooxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-5(7)3-4-9-6/h2-4,6H2,1H3 |
Clé InChI |
YLSBWGWTXIITEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


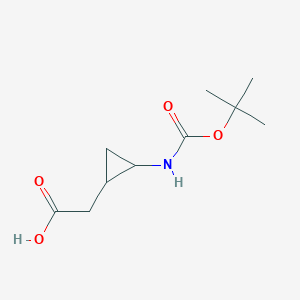
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
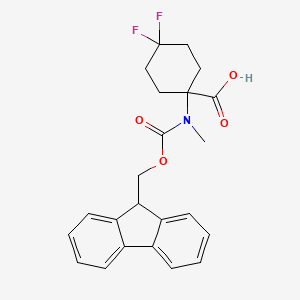

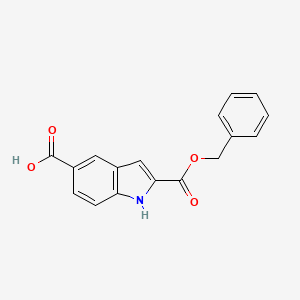
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)



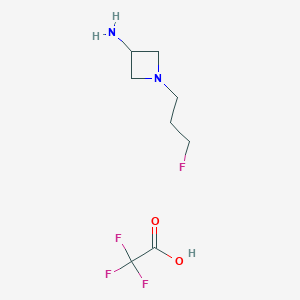
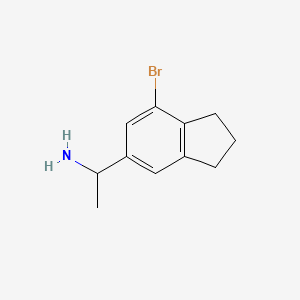

![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
